molecular formula C12H20O4 B14144801 Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester CAS No. 758-66-7

Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester

Cat. No.: B14144801
CAS No.: 758-66-7
M. Wt: 228.28 g/mol
InChI Key: QMJRNFWBXIXUGR-UHFFFAOYSA-N
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Description

Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester is an organic compound with the molecular formula C12H20O4. It is a diester derivative of propanedioic acid, featuring a 1,1-dimethyl-2-propenyl group. This compound is utilized in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester typically involves esterification reactions. One common method is the reaction of propanedioic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Propanedioic acid+2EthanolH2SO4Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester+Water\text{Propanedioic acid} + 2 \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Propanedioic acid+2EthanolH2​SO4​​Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The 1,1-dimethyl-2-propenyl group may also interact with specific enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Propanedioic acid, dimethyl ester: Similar structure but with methyl ester groups instead of ethyl.

    Propanedioic acid, diethyl ester: Lacks the 1,1-dimethyl-2-propenyl group.

    Propanedioic acid, (1,1-dimethyl-2-propenyl)-, dimethyl ester: Similar structure but with methyl ester groups.

Uniqueness

Propanedioic acid, (1,1-dimethyl-2-propenyl)-, diethyl ester is unique due to the presence of the 1,1-dimethyl-2-propenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific applications.

Properties

CAS No.

758-66-7

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

diethyl 2-(2-methylbut-3-en-2-yl)propanedioate

InChI

InChI=1S/C12H20O4/c1-6-12(4,5)9(10(13)15-7-2)11(14)16-8-3/h6,9H,1,7-8H2,2-5H3

InChI Key

QMJRNFWBXIXUGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(C)(C)C=C

Origin of Product

United States

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